![molecular formula C7H15NO2 B1618371 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine CAS No. 66442-97-5](/img/structure/B1618371.png)
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine (MDPA) is a synthetic organic compound that has been used in a variety of scientific research applications. MDPA is a versatile compound that can be used in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Polymer Applications
Glycerin Carbonate-Based Intermediates : The compound has been used in the synthesis of glycerin carbonate-based intermediates. This involves a Williamson ether synthesis process and is significant for creating polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes show varying glass transition temperatures and molecular weights, suggesting potential applications in materials science (Benyahya et al., 2011).
Polymer Synthesis and Characterization : It has been instrumental in the synthesis and characterization of polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with research focusing on their thermal degradation. This highlights its role in developing polymers with specific thermal properties (Coskun et al., 1998).
Chemical Synthesis and Characterization
Formation of Vic-Dioxime Complexes : The compound has been used in synthesizing vic-dioxime complexes, with a focus on forming mononuclear complexes with various metals. This research is essential for understanding complex metal-ligand interactions (Canpolat & Kaya, 2005).
Photochemical Additions and Stereochemistry : Studies have explored its role in photochemical additions, contributing to the understanding of the stereochemistry of related radicals. This research is fundamental in organic chemistry, particularly in understanding radical reactions and configurations (Kobayashi & Simamura, 1973).
Novel Compounds and Reactions
Synthesis of Nucleosides and HIV Research : Its derivatives have been synthesized for potential use as inhibitors of HIV, showing the compound's relevance in medicinal chemistry and drug development (Bran̊alt et al., 1996).
Derivative Reactions with Hydrazines : Research into reactions with hydrazines has led to the creation of various novel compounds, indicating its versatility in organic synthesis (Imafuku et al., 1987).
properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXCMWOVRDQPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339912 | |
Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
CAS RN |
66442-97-5 | |
Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.